molecular formula C11H11NO3 B145330 2,4,6-Triacetylpyridine CAS No. 132855-04-0

2,4,6-Triacetylpyridine

Cat. No.: B145330
CAS No.: 132855-04-0
M. Wt: 205.21 g/mol
InChI Key: FTCWYGHVMOFNFE-UHFFFAOYSA-N
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Description

2,4,6-Triacetylpyridine (CAS: 132855-04-0) is a heterocyclic organic compound derived from pyridine, featuring acetyl (-COCH₃) groups at the 2-, 4-, and 6-positions of the pyridine ring. Its molecular formula is C₁₀H₉NO₃, with a molecular weight of 191.18 g/mol . The acetyl substituents confer distinct electronic and steric properties, making it a valuable intermediate in coordination chemistry and organic synthesis. Its electron-withdrawing acetyl groups reduce the basicity of the pyridine nitrogen compared to unsubstituted pyridine, influencing its reactivity and ligand behavior in metal complexes .

Properties

CAS No.

132855-04-0

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

1-(2,6-diacetylpyridin-4-yl)ethanone

InChI

InChI=1S/C11H11NO3/c1-6(13)9-4-10(7(2)14)12-11(5-9)8(3)15/h4-5H,1-3H3

InChI Key

FTCWYGHVMOFNFE-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C

Canonical SMILES

CC(=O)C1=CC(=NC(=C1)C(=O)C)C(=O)C

Synonyms

2,4,6-Triacetylpyridine

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table highlights key structural and molecular differences between 2,4,6-Triacetylpyridine and analogous acetylated pyridines:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Substituent Positions
This compound C₁₀H₉NO₃ 191.18 132855-04-0 2, 4, 6
2,4,5-Triacetylpyridine C₁₁H₁₁NO₃ 205.21 78840-72-9 2, 4, 5
2,6-Diacetylpyridine-4-carboxaldehyde C₁₂H₁₃NO₄ 235.23 1393576-91-4 2, 6 (acetyl); 4 (aldehyde)

Key Observations :

  • Substituent Position Effects : The position of acetyl groups significantly impacts molecular symmetry and electronic distribution. For example, this compound’s symmetrical substitution enhances steric hindrance around the pyridine nitrogen, reducing its basicity compared to asymmetrical analogs like 2,4,5-Triacetylpyridine .
  • Functional Group Diversity : 2,6-Diacetylpyridine-4-carboxaldehyde introduces an aldehyde group, increasing polarity and reactivity for applications in Schiff base synthesis .
Physical and Chemical Properties
  • Solubility: Mono-acetylated pyridines like 3-Acetylpyridine exhibit moderate water solubility (~600 mg/L) and a log Kow of 2.3 . In contrast, this compound’s three hydrophobic acetyl groups likely reduce water solubility and increase lipophilicity.
  • Basicity : Methyl-substituted pyridines, such as 2,4,6-Trimethylpyridine (pKa ~7.43), are more basic due to electron-donating methyl groups. The electron-withdrawing acetyl groups in this compound lower its pKa, making it a weaker base .

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